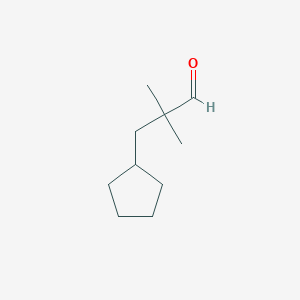

3-Cyclopentyl-2,2-dimethylpropanal

Description

3-Cyclopentyl-2,2-dimethylpropanal is an aldehyde derivative featuring a cyclopentyl substituent at the third carbon and two methyl groups at the second carbon. Aldehydes of this type are typically utilized in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, or intermediates for complex molecules. The cyclopentyl group enhances hydrophobicity, while the aldehyde functional group confers reactivity toward nucleophilic additions or oxidations .

Properties

IUPAC Name |

3-cyclopentyl-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,8-11)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIGXLUCAIDRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Data for 3-Cyclopentyl-2,2-dimethylpropanal and Related Compounds

Note: Data for 3-Cyclopentyl-2,2-dimethylpropanal is inferred due to lack of direct evidence.

Functional Group Influence on Reactivity

- Aldehydes vs. Esters/Carboxylic Acids: The aldehyde group in 3-Cyclopentyl-2,2-dimethylpropanal renders it more reactive than its ester or carboxylic acid analogs. Aldehydes undergo nucleophilic additions (e.g., Grignard reactions) and oxidize readily to carboxylic acids, whereas esters (e.g., 3-Cyclopentyl-2,2-dimethylpropanoate) are hydrolytically stable under neutral conditions . Carboxylic acids (e.g., 3-(2-Carboxypropan-2-yl)cyclopentanecarboxylic acid) exhibit acidity (pKa ~4-5), enabling salt formation or esterification .

- Substituent Effects : The cyclopentyl group increases steric bulk and hydrophobicity compared to smaller substituents (e.g., hydroxyl in 3-Hydroxy-2,2-dimethylpropanal). This reduces water solubility and may enhance membrane permeability in biological systems .

Hazards and Environmental Impact

- Toxicity : 3-Hydroxy-2,2-dimethylpropanal exhibits acute oral toxicity (H302) and irritancy, likely due to its aldehyde and hydroxyl groups . The azepane analog’s higher molar mass and nitrogen content correlate with aquatic toxicity (R50), suggesting environmental persistence .

- Regulatory Status : Esters and carboxylic acids in this class are less regulated than aldehydes, reflecting their lower acute hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.